molecular formula C18H24 B12041335 1-(4-Ethylphenyl)adamantane CAS No. 51812-97-6

1-(4-Ethylphenyl)adamantane

Cat. No.: B12041335
CAS No.: 51812-97-6
M. Wt: 240.4 g/mol
InChI Key: NBKDLEUUBMSFNQ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)adamantane is a polycyclic hydrocarbon derivative featuring an adamantane core substituted at the 1-position with a 4-ethylphenyl group. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers unique physicochemical properties, including high thermal stability and lipophilicity.

Properties

CAS No.

51812-97-6

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1-(4-ethylphenyl)adamantane

InChI

InChI=1S/C18H24/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h3-6,14-16H,2,7-12H2,1H3

InChI Key

NBKDLEUUBMSFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)adamantane typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Chemical Reactions Analysis

1-(4-Ethylphenyl)adamantane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-ethylbenzoic acid as a major product.

Scientific Research Applications

1-(4-Ethylphenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)adamantane involves its interaction with specific molecular targets. The rigid cage structure of adamantane allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, adamantane derivatives are known to inhibit the M2 proton channel of the influenza A virus, preventing viral replication .

Comparison with Similar Compounds

Aromatic Substituent Effects

The nature of the aromatic substituent significantly influences bioactivity and physicochemical properties:

  • 1-(p-Nitrophenyl)adamantane : The electron-withdrawing nitro group enhances reactivity but may reduce metabolic stability. This compound has a melting point of 129–130°C and a density of 1.224 g/cm³ .
  • N-(4-Ethoxyphenyl)-1-adamantanecarboxamide : The ethoxy group increases lipophilicity (logP ≈ 4.5–5.25), complying with Lipinski’s rule for oral bioavailability .

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent logP Molecular Weight Key Property
1-(4-Ethylphenyl)adamantane* 4-Ethylphenyl ~5.0† 257.33‡ High lipophilicity
1-(p-Nitrophenyl)adamantane p-Nitrophenyl N/A 257.33 Reactivity for synthesis
N-(4-Ethoxyphenyl)-adamantanecarboxamide 4-Ethoxyphenyl 4.64 299.41 Enhanced bioavailability

†Estimated based on ; ‡Calculated from

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